I2906 exhibits 140-fold greater PI3Kα potency than LY294002 and distinct mTOR inhibition
In a direct head-to-head radiometric kinase assay against purified PI3Kα (ATP concentration = 10 µM), I2906 yielded an IC50 of 2.1 nM, whereas the classical pan-PI3K inhibitor LY294002 showed an IC50 of 290 nM [1]. This represents a 138-fold difference in potency. Furthermore, in the same assay system for mTOR (purified mTOR complex), I2906 exhibited an IC50 of 1.8 nM, while LY294002 showed no detectable inhibition up to 10 µM (IC50 >10,000 nM), confirming that I2906 uniquely combines high PI3Kα and mTOR inhibition within a single molecule [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC50) against PI3Kα and mTOR |
|---|---|
| Target Compound Data | PI3Kα IC50 = 2.1 nM; mTOR IC50 = 1.8 nM |
| Comparator Or Baseline | LY294002: PI3Kα IC50 = 290 nM; mTOR IC50 > 10,000 nM |
| Quantified Difference | PI3Kα: 138-fold more potent for I2906; mTOR: >5,500-fold more potent (I2906 active vs. inactive comparator) |
| Conditions | Radiometric kinase assay, purified enzymes, 10 µM ATP, inhibitor pre-incubation 15 min, reaction time 60 min |
Why This Matters
For procurement, I2906 provides a single-compound solution for dual PI3K/mTOR pathway blockade with 100+ fold higher potency than legacy inhibitors, reducing compound usage and experimental variability.
- [1] Knight, S. D., et al. (2010). Discovery of I2906, a potent and selective dual PI3K/mTOR inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(15), 5580–5597. View Source
